Physicochemical Property Differentiation: XLogP3 and TPSA Comparison Against the Methylthio Analog (CID 7502724)
The target compound exhibits a computed XLogP3 of 4.0, which is 1.3 log units higher than that of its closest commercially listed analog, 3-(4-ethoxyphenyl)-6-(methylthio)pyridazine (CID 7502724, XLogP3 = 2.7) [1][2]. The topological polar surface area (TPSA) of the target compound is 106 Ų, compared to 60.3 Ų for the methylthio analog—a 76% increase attributable to the three additional oxygen atoms of the 4-nitro group [1][2]. Both values position the target compound closer to the outer boundary of Lipinski-compliant oral drug-like space (LogP ≤ 5, TPSA ≤ 140 Ų) while the methylthio analog resides well within it [1][2]. These differences translate into distinct predicted membrane partitioning, plasma protein binding, and passive transcellular diffusion behavior [1].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 4.0, TPSA = 106 Ų, H-bond acceptors = 6, rotatable bonds = 6 |
| Comparator Or Baseline | 3-(4-Ethoxyphenyl)-6-(methylthio)pyridazine (CID 7502724): XLogP3 = 2.7, TPSA = 60.3 Ų, H-bond acceptors = 4, rotatable bonds = 4 |
| Quantified Difference | ΔXLogP3 = +1.3 (48% increase); ΔTPSA = +45.7 Ų (76% increase); ΔH-bond acceptors = +2 |
| Conditions | PubChem computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15 for target; 2024.11.20 for comparator) |
Why This Matters
A 1.3 log unit difference in XLogP3 corresponds to an approximately 20-fold change in octanol-water partition coefficient, directly impacting compound handling (solubility, DMSO stock preparation), assay compatibility, and predictive ADME profiling in early discovery workflows.
- [1] PubChem CID 7205973: XLogP3 = 4.0, TPSA = 106 Ų, H-bond acceptors = 6, rotatable bonds = 6. NCBI. Accessed April 2026. View Source
- [2] PubChem CID 7502724: XLogP3 = 2.7, TPSA = 60.3 Ų, H-bond acceptors = 4, rotatable bonds = 4. NCBI. Accessed April 2026. View Source
